2-((1-Iminoisoindolin-2-yl)methyl)benzonitrile hydrochloride
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Overview
Description
The compound “2-((1-Iminoisoindolin-2-yl)methyl)benzonitrile hydrochloride” is a unique chemical provided to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C16H14ClN3 and a molecular weight of 283.763 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((1-Iminoisoindolin-2-yl)methyl)benzonitrile hydrochloride” are not explicitly mentioned in the sources I found . These properties can include things like melting point, boiling point, solubility, and stability under various conditions.Safety and Hazards
The safety and hazards associated with “2-((1-Iminoisoindolin-2-yl)methyl)benzonitrile hydrochloride” are not specified in the sources I found . It’s important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and proper storage and disposal methods.
Future Directions
The future directions for the use and study of “2-((1-Iminoisoindolin-2-yl)methyl)benzonitrile hydrochloride” are not specified in the sources I found . This could include potential applications in various fields, further studies to understand its properties, or the development of new synthesis methods.
Mechanism of Action
Target of Action
The primary target of the compound 2-[(1-imino-2,3-dihydro-1H-isoindolin-2-yl)methyl]benzonitrile hydrochloride is the MT2 melatonin receptor . This receptor is a part of the G-protein coupled receptor family and plays a crucial role in the regulation of circadian rhythms and sleep-wake cycles .
Mode of Action
The compound interacts with the MT2 receptor as an antagonist . It binds to the receptor with high affinity (Ki = 2 nM) and selectivity (Ki MT1 / Ki MT2 = 124), thereby inhibiting the action of melatonin, the natural ligand of the receptor .
properties
IUPAC Name |
2-[(3-imino-1H-isoindol-2-yl)methyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3.ClH/c17-9-12-5-1-2-6-13(12)10-19-11-14-7-3-4-8-15(14)16(19)18;/h1-8,18H,10-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMFBZNGGRKDIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1CC3=CC=CC=C3C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride |
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